

# A-395: A Comparative Analysis of a Highly Selective EED Inhibitor

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## Compound of Interest

Compound Name: A-395  
Cat. No.: B15586389

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cross-reactivity and selectivity profile of **A-395**, a potent antagonist of the EED subunit of the Polycomb Repressive Complex 2 (PRC2). The information is based on available experimental data to facilitate an objective assessment of **A-395** against other PRC2 inhibitors.

**A-395** is a chemical probe that potently and selectively inhibits the function of the Embryonic Ectoderm Development (EED) protein, a core component of the PRC2 complex. By binding to the H3K27me3-binding pocket of EED, **A-395** allosterically inhibits the catalytic activity of the EZH2 subunit, leading to a reduction in histone H3 lysine 27 methylation (H3K27me3), a key epigenetic mark associated with transcriptional repression.<sup>[1][2]</sup> This mechanism of action makes **A-395** a valuable tool for studying PRC2 biology and a potential starting point for the development of novel therapeutics for cancers and other diseases where PRC2 is dysregulated.

## Selectivity Profile of A-395

**A-395** has been demonstrated to be a highly selective inhibitor of EED. In its primary characterization, **A-395** exhibited greater than 100-fold selectivity over a panel of other histone

methyltransferases and non-epigenetic targets. While comprehensive screening data against a broad panel of kinases and other off-target proteins is not publicly available in a detailed tabular format, the existing data underscores its specificity for the PRC2 complex.

Table 1: In Vitro Potency and Selectivity of **A-395**

Target	Assay Type	IC50 / Ki / KD	Selectivity
EED	H3K27me3 Peptide Competition	IC50: 7 nM	-
EED	Surface Plasmon Resonance (SPR)	KD: 1.5 nM	-
EED	Isothermal Titration Calorimetry (ITC)	Ki: 0.4 nM	-
PRC2 (EZH2-EED-SUZ12)	Histone Methyltransferase Assay	IC50: 18 nM / 34 nM	>100-fold vs. other HMTs
Other Histone Methyltransferases	Various	>100-fold higher IC50	High
Non-epigenetic targets	Various	>100-fold higher IC50	High

**A-395N**, a close structural analog, serves as a negative control for cellular studies as it does not show activity in biochemical and cellular assays.

## Comparison with Other PRC2 Inhibitors

The cross-reactivity profile of **A-395** can be best understood in comparison to other inhibitors targeting the PRC2 complex. These can be broadly categorized into EZH2 inhibitors and other EED inhibitors.

EZH2 Inhibitors:

Compounds like GSK126, Tazemetostat, and Valemetostat are competitive inhibitors of the EZH2 catalytic subunit. They have shown varying degrees of selectivity. For instance, GSK126 demonstrates over 150-fold selectivity for EZH2 compared to EZH1 and more than 1000-fold selectivity against 20 other methyltransferases.[3][4]

Other EED Inhibitors:

- EED226: This compound also binds to the H3K27me3 pocket of EED. It has an IC50 of 23.4 nM against the PRC2 complex and has shown selectivity against a panel of 21 other protein methyltransferases and kinases.[5][6]
- BR-001: Another selective EED inhibitor that was developed through scaffold hopping from EED226.[7]

Table 2: Comparative Selectivity of PRC2 Inhibitors

Compound	Target Subunit	Primary Target IC50	Selectivity Profile
A-395	EED	18 nM / 34 nM (PRC2)	>100-fold selective over other HMTs and non-epigenetic targets.
EED226	EED	23.4 nM (PRC2)	Selective over 21 other protein methyltransferases and kinases.
GSK126	EZH2	~10 nM	>150-fold vs EZH1; >1000-fold vs 20 other HMTs.

## Experimental Methodologies

The selectivity and potency of **A-395** and its comparators have been determined using a variety of biochemical and cellular assays.

**Histone Methyltransferase (HMT) Assay:** The inhibitory activity of compounds against the PRC2 complex is typically measured using a radiometric or fluorescence-based assay. These assays quantify the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a histone H3 substrate.

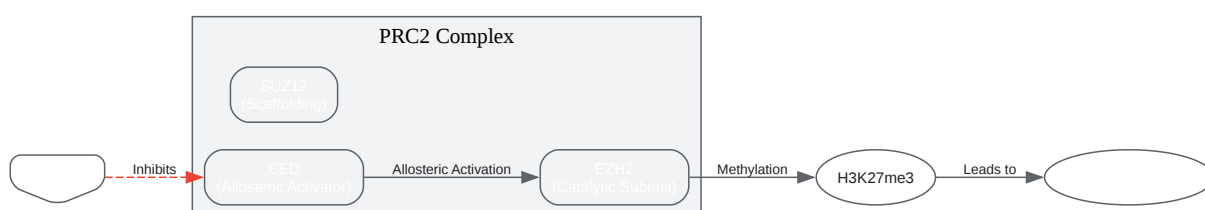
**Peptide Competition Assay:** The ability of **A-395** to bind to the H3K27me3 pocket of EED is assessed by its capacity to displace a fluorescently labeled H3K27me3 peptide.

**Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC):** These biophysical techniques are used to directly measure the binding affinity (KD and Ki, respectively) of the inhibitor to the target protein.

**Cellular Assays:** The on-target activity of PRC2 inhibitors in cells is often determined by measuring the global levels of H3K27me3 using techniques like Western blotting or ELISA.

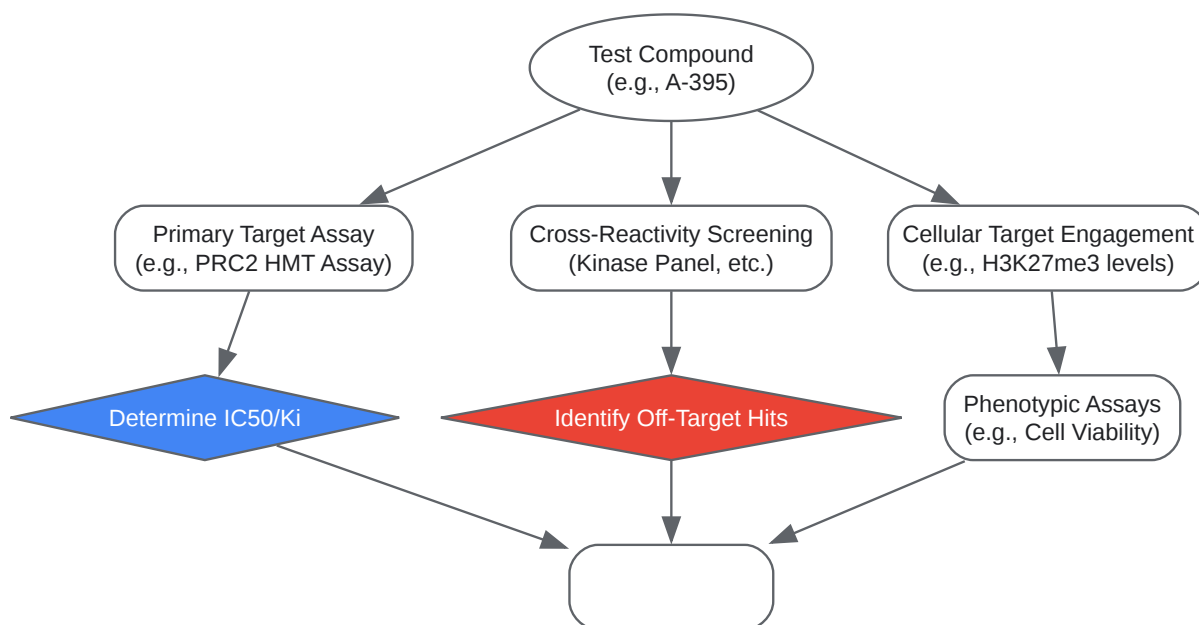
## Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the PRC2 signaling pathway and a general workflow for assessing inhibitor selectivity.



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Caption: PRC2 signaling pathway and the inhibitory action of **A-395**.



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Caption: General workflow for assessing inhibitor selectivity.

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## References

- [1. The EED protein–protein interaction inhibitor A-395 inactivates the PRC2 complex \(Journal Article\) | OSTI.GOV \[osti.gov\]](#)
- [2. The EED protein-protein interaction inhibitor A-395 inactivates the PRC2 complex - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. pubs.acs.org \[pubs.acs.org\]](#)
- [4. Selective Inhibitors of Protein Methyltransferases - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. selleckchem.com \[selleckchem.com\]](#)
- [6. medchemexpress.com \[medchemexpress.com\]](#)

- [7. An overview of the development of EED inhibitors to disable the PRC2 function - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [A-395: A Comparative Analysis of a Highly Selective EED Inhibitor]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15586389/docs#a-395-a-comparative-analysis-of-a-highly-selective-eed-inhibitor>]

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